molecular formula C16H16N6O4S B2964605 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-55-9

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2964605
CAS No.: 850936-55-9
M. Wt: 388.4
InChI Key: SCHCNGXWOUKUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic sulfonamide derivative featuring a benzamide core substituted with a bis(2-cyanoethyl)sulfamoyl group at the para position and a 5-methyl-1,3,4-oxadiazol-2-yl moiety as the amide substituent. The compound’s molecular formula is C₁₇H₁₈N₆O₅S, with a molecular weight of 418.4 g/mol .

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-12-20-21-16(26-12)19-15(23)13-4-6-14(7-5-13)27(24,25)22(10-2-8-17)11-3-9-18/h4-7H,2-3,10-11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCNGXWOUKUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6O4S2C_{17}H_{18}N_6O_4S_2. It features a sulfamoyl group, which is known for its role in pharmacological applications. The presence of the oxadiazole moiety is significant as it often contributes to the biological activity of compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of intermediates through methods like Suzuki–Miyaura coupling . The synthetic routes are optimized to ensure high yield and purity, which are crucial for biological testing.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro tests indicated significant inhibition at concentrations around 1 µg/mL .
  • Antifungal Activity : Similar evaluations have demonstrated antifungal effects against species like Aspergillus niger and Aspergillus oryzae, indicating a broad spectrum of antimicrobial efficacy .

Antitumor Activity

Research has also indicated potential antitumor properties. Compounds with structural similarities have exhibited cytotoxic effects in various cancer cell lines. For example:

  • In a study involving 2D and 3D cell cultures, compounds structurally related to this compound showed lower IC50 values in 2D assays compared to 3D formats . This suggests that while the compound may be effective in traditional cell cultures, its efficacy could vary in more complex environments.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets involved in cellular processes:

  • Enzyme Inhibition : The sulfamoyl group may facilitate interactions with enzymes critical for bacterial survival or tumor growth.
  • DNA Binding : Some studies suggest that similar compounds bind within the minor groove of DNA, potentially disrupting replication or transcription processes .

Case Studies and Research Findings

Several research studies have focused on the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that derivatives with oxadiazole moieties had enhanced antibacterial activity compared to traditional antibiotics .
  • Antitumor Screening : A series of derivatives were screened for their cytotoxic effects across various cancer cell lines, revealing promising candidates for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are frequently explored for antimicrobial and enzyme-inhibitory properties. Below is a detailed comparison with structurally related analogs:

Structural Analogues with Varying Sulfamoyl Substitutions

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences :

  • The sulfamoyl group is substituted with benzyl and methyl groups instead of bis(2-cyanoethyl).
  • The oxadiazole ring has a 4-methoxyphenylmethyl substituent. Bioactivity: Exhibits antifungal activity against Candida albicans (MIC₅₀ = 50 μg/mL) via thioredoxin reductase inhibition . Molecular Properties: Higher hydrophobicity (benzyl group) likely enhances membrane penetration compared to the cyanoethyl groups in the target compound.

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Key Differences :

  • Sulfamoyl group features cyclohexyl and ethyl substituents.
  • Oxadiazole ring modified with a furan-2-yl group.
    • Bioactivity : More potent antifungal activity (MIC₅₀ = 100 μg/mL) than LMM5, attributed to the furan moiety’s electron-rich aromaticity enhancing target binding .

Analogues with Modified Heterocyclic Cores

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Key Differences: The oxadiazole ring is substituted with a methoxymethyl group instead of methyl. Properties: Increased polarity (methoxymethyl group) may improve aqueous solubility compared to the target compound .

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Key Differences: Replaces the 1,3,4-oxadiazole ring with a 1,3-thiazole core.

Analogues with Diverse Aromatic Substituents

Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and derivatives with trifluoromethyl or bromo groups (e.g., 19–21 ) highlight the role of aromatic substituents in modulating bioactivity . For example:

  • Compound 19 (trifluoromethyl substituent): Enhanced metabolic stability due to the electron-withdrawing CF₃ group.
  • Compound 21 (bromo substituent): Potential for halogen bonding in enzyme inhibition.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Sulfamoyl Substitution Oxadiazole Substituent Key Bioactivity/Property Source
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide C₁₇H₁₈N₆O₅S Bis(2-cyanoethyl) 5-methyl N/A (structural analog)
LMM5 C₂₆H₂₅N₅O₅S Benzyl(methyl) 5-(4-methoxyphenylmethyl) Antifungal (MIC₅₀ = 50 μg/mL)
LMM11 C₂₀H₂₃N₅O₄S Cyclohexyl(ethyl) 5-(furan-2-yl) Antifungal (MIC₅₀ = 100 μg/mL)
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide C₁₇H₁₈N₆O₅S Bis(2-cyanoethyl) 5-(methoxymethyl) Higher polarity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) C₁₉H₁₄F₃N₃O₄ N/A (trifluoromethyl benzamide) 5-(dihydrodioxin) Metabolic stability

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Sulfamoyl Groups: Bis(2-cyanoethyl) substitution may reduce cytotoxicity compared to bulkier groups (e.g., benzyl) but could limit membrane permeability . Oxadiazole Substituents: Electron-rich groups (e.g., furan in LMM11) enhance antifungal efficacy, while methyl or methoxymethyl groups may optimize pharmacokinetics .
  • Synthetic Accessibility : The target compound and its analogs are typically synthesized via conventional methods (e.g., acetic acid/sodium acetate medium) or purchased commercially, enabling rapid derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.